molecular formula C21H15NO3 B14177454 p-(p-Phenylphenacylideneamino)benzoic acid CAS No. 3686-70-2

p-(p-Phenylphenacylideneamino)benzoic acid

Cat. No.: B14177454
CAS No.: 3686-70-2
M. Wt: 329.3 g/mol
InChI Key: PCESDWWIFVPSOX-UHFFFAOYSA-N
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Description

p-(p-Phenylphenacylideneamino)benzoic acid: is an organic compound with the molecular formula C20H15NO2 It is a derivative of benzoic acid, characterized by the presence of a phenylphenacylideneamino group attached to the para position of the benzoic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(p-Phenylphenacylideneamino)benzoic acid typically involves the condensation reaction between p-aminobenzoic acid and p-phenylphenacylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: p-(p-Phenylphenacylideneamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives with different functional groups attached to the aromatic rings .

Scientific Research Applications

Chemistry: In chemistry, p-(p-Phenylphenacylideneamino)benzoic acid is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of p-(p-Phenylphenacylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    p-Aminobenzoic acid: A precursor in the synthesis of p-(p-Phenylphenacylideneamino)benzoic acid, known for its use in sunscreen formulations and as a vitamin B complex member.

    p-Hydroxybenzoic acid: Another benzoic acid derivative with applications in the food and pharmaceutical industries as a preservative.

    p-Nitrobenzoic acid: Used in the synthesis of dyes, pigments, and pharmaceuticals.

Uniqueness: this compound stands out due to its unique phenylphenacylideneamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

3686-70-2

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

4-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]benzoic acid

InChI

InChI=1S/C21H15NO3/c23-20(14-22-19-12-10-18(11-13-19)21(24)25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,24,25)

InChI Key

PCESDWWIFVPSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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